molecular formula C18H19NO2 B6632992 N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide

N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide

Cat. No. B6632992
M. Wt: 281.3 g/mol
InChI Key: BRHICAIMZFMDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide, also known as PPCC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPCC belongs to the class of cyclobutane carboxamides and has a molecular weight of 309.4 g/mol.

Mechanism of Action

The exact mechanism of action of N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide is not fully understood. However, it is believed to modulate the activity of voltage-gated ion channels and inhibit the release of pro-inflammatory cytokines. N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide has also been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10. In addition, N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide has been shown to reduce the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be produced with a high degree of purity and consistency. N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide is also relatively stable, which makes it easier to handle and store. However, there are some limitations to using N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide in lab experiments. It has a low solubility in water, which can make it difficult to administer to animals. N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide also has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic levels.

Future Directions

There are several future directions for the study of N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide. One area of research is the development of more efficient synthesis methods that can produce N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide in larger quantities. Another area of research is the investigation of the potential use of N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, the development of derivatives of N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide with improved solubility and pharmacokinetic properties may also be an area of future research.
Conclusion
In conclusion, N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide is a synthetic compound that has shown promise in the treatment of various neurological disorders. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a potentially valuable therapeutic agent. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide is synthesized through a multi-step process that involves the reaction of 3-phenylmethoxybenzaldehyde with cyclobutanecarboxylic acid. The reaction is catalyzed by a base and results in the formation of N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide. The purity of the product is ensured through various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in animal models. N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.

properties

IUPAC Name

N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(15-8-4-9-15)19-16-10-5-11-17(12-16)21-13-14-6-2-1-3-7-14/h1-3,5-7,10-12,15H,4,8-9,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHICAIMZFMDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.